3-Fluoro-3-(3-hydroxyphenyl)butanoic acid
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Overview
Description
3-Fluoro-3-(3-hydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a fluorine atom and a hydroxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The presence of both fluorine and hydroxy groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(3-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of fluorinated reagents in a series of reactions that introduce the fluorine atom and hydroxy group into the phenyl ring. For example, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) has been applied in the synthesis of fluorinated compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(3-hydroxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Fluoro-3-(3-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 3-Fluoro-L-tyrosine target the protein superoxide dismutase [Mn], mitochondrial . The exact molecular targets and pathways for this compound are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-L-tyrosine
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
3-Fluoro-3-(3-hydroxyphenyl)butanoic acid is unique due to the specific arrangement of its fluorine and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-3-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,6-9(13)14)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
NJNQNFGDJHBGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)O)F |
Origin of Product |
United States |
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